Phenindamine hydrochloride
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Overview
Description
Phenindamine hydrochloride is a potent antihistamine and anticholinergic compound. It is primarily used to treat symptoms of allergies and the common cold, such as sneezing, runny nose, itching, watery eyes, hives, and rashes . Developed by Hoffman-La Roche in the late 1940s, this compound is closely related to cyproheptadine .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenindamine hydrochloride is synthesized through a multi-step process involving the formation of the indeno[2,1-c]pyridine core. The synthesis typically starts with the reaction of 2-methyl-1-tetralone with phenylmagnesium bromide to form 2-methyl-9-phenyl-1,2,3,4-tetrahydro-1-naphthalenone. This intermediate is then cyclized using ammonium acetate to yield phenindamine .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The final product is often purified through recrystallization or chromatography techniques to ensure pharmaceutical-grade quality .
Chemical Reactions Analysis
Types of Reactions: Phenindamine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Phenindamine can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the aromatic ring structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various substituted derivatives of phenindamine, which can exhibit different pharmacological properties .
Scientific Research Applications
Phenindamine hydrochloride has several scientific research applications:
Chemistry: It is used as a model compound in studying antihistamine activity and structure-activity relationships.
Biology: Research on this compound helps understand histamine receptor interactions and allergic response mechanisms.
Medicine: It is investigated for its potential use in treating opioid withdrawal symptoms and enhancing the efficacy of narcotic analgesics.
Industry: this compound is used in the formulation of over-the-counter allergy medications
Mechanism of Action
Phenindamine hydrochloride exerts its effects by competing with histamine for histamine H1-receptor sites on effector cells. By inhibiting the binding of histamine, it reduces the intensity of allergic reactions and tissue injury responses involving histamine release. This mechanism decreases the normal histamine response from cells, consequently alleviating allergic symptoms .
Comparison with Similar Compounds
- Cyproheptadine
- Diphenhydramine
- Chlorpheniramine
- Brompheniramine
- Pheniramine
Properties
CAS No. |
5503-08-2 |
---|---|
Molecular Formula |
C19H20ClN |
Molecular Weight |
297.8 g/mol |
IUPAC Name |
2-methyl-9-phenyl-1,3,4,9-tetrahydroindeno[2,1-c]pyridine;hydrochloride |
InChI |
InChI=1S/C19H19N.ClH/c1-20-12-11-16-15-9-5-6-10-17(15)19(18(16)13-20)14-7-3-2-4-8-14;/h2-10,19H,11-13H2,1H3;1H |
InChI Key |
QOBFRYKYYDPOEC-UHFFFAOYSA-N |
SMILES |
C[NH+]1CCC2=C(C1)C(C3=CC=CC=C23)C4=CC=CC=C4.[Cl-] |
Canonical SMILES |
CN1CCC2=C(C1)C(C3=CC=CC=C23)C4=CC=CC=C4.Cl |
Related CAS |
82-88-2 (Parent) |
Synonyms |
2,3,4,9-Tetrahydro-2-methyl-9-phenyl-1H-indeno[2,1-c]pyridine Hydrochloride; 1,2,3,4-Tetrahydro-2-methyl-9-phenyl-2-azafluorene Hydrochloride; 2-Methyl-9-phenyl-2,3,4,9-tetrahydro-1-pyridindene Hydrochloride; Nu 1504; Thephorin Hydrochloride; |
Origin of Product |
United States |
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